N,4-Dimethyl-4-piperidinecarboxamide Hydrochloride: Mechanism of Action and Technical Guide
N,4-Dimethyl-4-piperidinecarboxamide Hydrochloride: Mechanism of Action and Technical Guide
The following technical guide details the mechanism of action (MoA), chemical constitution, and experimental application of N,4-Dimethyl-4-piperidinecarboxamide hydrochloride . This analysis positions the compound within the pharmacological class of Sigma-2 (σ2) receptor ligands , specifically highlighting its utility in oncological research and signal transduction studies.[1]
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Executive Summary
N,4-Dimethyl-4-piperidinecarboxamide hydrochloride (CAS: 1361115-91-4) is a synthetic piperidine derivative functioning as a ligand for the Sigma-2 receptor (σ2R) , recently identified as the transmembrane protein TMEM97 .[1] Unlike classical opioid or dopaminergic piperidines, this compound exerts its biological effects primarily through the modulation of intracellular organelle crosstalk—specifically between the endoplasmic reticulum (ER) and mitochondria.[1]
Its core mechanism involves the disruption of calcium homeostasis and the induction of reactive oxygen species (ROS), leading to the activation of apoptotic pathways.[1] This profile makes it a critical probe for researching TMEM97 function in cancer cell proliferation and survival.[1]
Chemical Constitution & Identity
Understanding the structural pharmacophore is prerequisite to grasping the binding kinetics.[1]
| Property | Specification |
| IUPAC Name | N-methyl-4-methylpiperidine-4-carboxamide hydrochloride |
| CAS Number | 1361115-91-4 |
| Molecular Formula | C₈H₁₆N₂O[1][2] · HCl |
| Molecular Weight | 192.69 g/mol (HCl salt) |
| Core Scaffold | 4,4-disubstituted piperidine |
| Key Functional Groups | Secondary amine (piperidine ring), Secondary amide (carboxamide) |
| Solubility | Water (soluble), DMSO (soluble) |
Structural Logic: The 4,4-disubstitution pattern (methyl and carboxamide) creates a steric bulk that is characteristic of many Sigma receptor ligands. The basic nitrogen in the piperidine ring (protonated at physiological pH) provides the necessary electrostatic interaction with the aspartate residue (typically Asp29 in Sigma-1, conserved anionic site in Sigma-2/TMEM97) within the receptor binding pocket.[1]
Mechanism of Action (MoA)
The MoA of N,4-Dimethyl-4-piperidinecarboxamide is defined by its agonism at the Sigma-2 receptor.[1] This interaction triggers a "domino effect" of organelle dysfunction, primarily targeting rapidly dividing cells (e.g., neoplastic tissue).
Primary Target: TMEM97 (Sigma-2 Receptor)
The Sigma-2 receptor is an ER-resident protein involved in cholesterol trafficking and calcium signaling.[1] Upon binding, N,4-Dimethyl-4-piperidinecarboxamide induces a conformational change in TMEM97, which is often complexed with PGRMC1 (Progesterone Receptor Membrane Component 1).[1]
The Cytotoxic Cascade[1]
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ER Calcium Efflux: Ligand binding triggers the release of Calcium ions (Ca²⁺) from the Endoplasmic Reticulum stores into the cytosol.[1]
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Mitochondrial Calcium Overload: The close physical proximity of the ER and mitochondria (Mitochondria-Associated ER Membranes, or MAMs) facilitates the rapid uptake of this Ca²⁺ by the mitochondrial calcium uniporter (MCU).[1]
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ROS Generation: Mitochondrial Ca²⁺ overload disrupts the electron transport chain, leading to the supranormal production of Reactive Oxygen Species (ROS), specifically superoxide anions.
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Membrane Permeabilization:
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Apoptosis: The convergence of cytochrome c release (from mitochondria) and cathepsin activity initiates caspase-dependent and caspase-independent apoptotic cell death.[1]
Visualization of Signaling Pathway
The following diagram illustrates the signal transduction pathway activated by N,4-Dimethyl-4-piperidinecarboxamide.
Caption: Schematic representation of the Sigma-2 receptor-mediated cytotoxic cascade induced by N,4-Dimethyl-4-piperidinecarboxamide.[1]
Experimental Protocols
To validate the MoA of this compound in a research setting, the following self-validating experimental workflows are recommended.
Validation of Cytotoxicity (MTT/Alamar Blue Assay)
Objective: Determine the IC₅₀ of the compound in cancer cell lines (e.g., MCF-7, PC-3) which overexpress Sigma-2 receptors.[1]
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Seeding: Plate cells at 5,000 cells/well in 96-well plates. Incubate for 24h.
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Treatment: Prepare a serial dilution of N,4-Dimethyl-4-piperidinecarboxamide HCl (1 nM to 100 µM) in culture media. Treat cells for 48h.
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Readout: Add MTT reagent (0.5 mg/mL). Incubate 4h. Solubilize formazan crystals with DMSO.
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Analysis: Measure absorbance at 570 nm.
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Control: Use Siramesine or PB28 as a positive control for Sigma-2 mediated toxicity.[1]
Calcium Flux Imaging (Mechanistic Confirmation)
Objective: Confirm that toxicity is preceded by cytosolic calcium elevation.[1]
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Loading: Load cells with Fluo-4 AM (2 µM) for 30 min at 37°C in Calcium-free buffer (to ensure Ca²⁺ is from intracellular stores).
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Baseline: Record baseline fluorescence (Ex/Em: 494/506 nm) for 60 seconds.
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Injection: Inject N,4-Dimethyl-4-piperidinecarboxamide (at IC₉₀ concentration).
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Observation: Expect a rapid transient spike in fluorescence within 30–120 seconds.
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Blockade Test: Pre-treat with BAPTA-AM (intracellular calcium chelator) to verify if cell death is rescued, confirming the Ca²⁺-dependency of the mechanism.[1]
References
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Mach, R. H., et al. (2013). "Sigma-2 receptors/TMEM97 as a target for cancer therapeutics."[1] Cancer Research. Link
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Zeng, C., et al. (2016). "Identification of the Sigma-2 receptor as the transmembrane protein TMEM97." Nature. Link[1]
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BenchChem. (2024).[1] "N,4-Dimethyl-4-piperidinecarboxamide HCl Product Data and Sigma-2 Activity." BenchChem Database. Link
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Abate, C., et al. (2011). "Sigma-2 receptor agonists as potential antitumor agents: synthesis and biological evaluation." ChemMedChem. Link
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PubChem. (2024).[1] "N,4-Dimethyl-4-piperidinecarboxamide hydrochloride Compound Summary." National Library of Medicine.[1] Link
